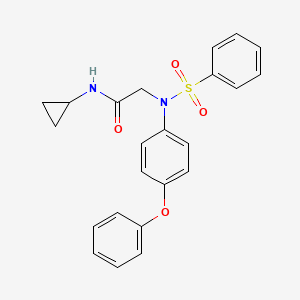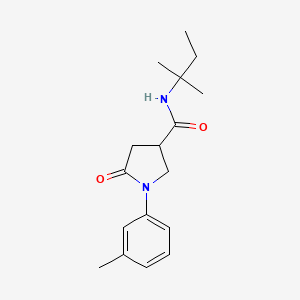![molecular formula C14H23BrN4O B4748187 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea](/img/structure/B4748187.png)
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea
Descripción general
Descripción
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research. It is a potent activator of the soluble guanylate cyclase (sGC) enzyme, which plays a crucial role in the regulation of various physiological processes in the body.
Mecanismo De Acción
BAY 41-2272 is a potent activator of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. BAY 41-2272 binds to the heme group of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea, leading to a conformational change that increases the enzyme's catalytic activity and enhances cGMP production.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to cause vasodilation in various vascular beds, including the pulmonary, coronary, and systemic circulation. BAY 41-2272 has also been shown to have anti-inflammatory activity, inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BAY 41-2272 has been shown to have anti-proliferative effects, inhibiting the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea, making it a useful tool for investigating the role of cGMP signaling in various physiological processes. BAY 41-2272 has also been shown to have a long half-life, allowing for sustained activation of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea. However, BAY 41-2272 has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, BAY 41-2272 has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
BAY 41-2272 has several potential future directions for scientific research. It has been investigated for its potential use in the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and cancer. Further research is needed to fully understand the mechanisms underlying BAY 41-2272's effects and to optimize its use for therapeutic applications. Additionally, BAY 41-2272 may have potential applications in other areas of research, such as neuroscience and immunology, where cGMP signaling plays a crucial role.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of physiological effects, including vasodilation, anti-inflammatory activity, and anti-proliferative effects. BAY 41-2272 has been investigated for its potential use in the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and cancer.
Propiedades
IUPAC Name |
1-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN4O/c1-10-13(15)11(2)19(18-10)9-8-16-14(20)17-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQVEPIGNXLUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2CCCCC2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-cyclohexylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4748113.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4748137.png)




![4-({2-[(4-bromophenyl)ethynyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4748153.png)
![ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748155.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4748164.png)
![methyl 3-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4748171.png)
![2-mercapto-5-{3-methoxy-2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4748178.png)
![N-cyclopentyl-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4748180.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4748190.png)
![N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B4748211.png)